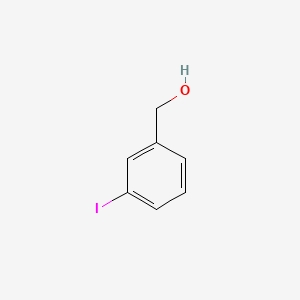

3-Iodobenzyl alcohol

説明

Overview and Significance in Contemporary Chemical Sciences

3-Iodobenzyl alcohol is a chemical compound that holds relevance in contemporary chemical sciences, particularly as a building block and intermediate in organic synthesis. Its structure, featuring both a hydroxyl group and an iodine atom on a benzyl (B1604629) framework, allows for diverse chemical transformations. The presence of the iodine atom can enhance the compound's reactivity, making it valuable in various chemical reactions, including nucleophilic substitutions and coupling reactions. cymitquimica.com Additionally, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound's solubility and reactivity. cymitquimica.com It serves as an important intermediate in the synthesis of more complex organic molecules and may exhibit biological activity, warranting further investigation in pharmaceutical research. cymitquimica.com

Nomenclature and Structural Representation of this compound

Understanding the nomenclature and structural representation of this compound is fundamental for its identification and utilization in academic research.

The IUPAC name for this compound is (3-iodophenyl)methanol. nih.govfishersci.cafishersci.com This name is derived from the parent alcohol, methanol, with a (3-iodophenyl) group attached.

This compound is known by several synonyms in research literature, including:

(3-Iodophenyl)methanol cymitquimica.comnih.govfishersci.compharmaffiliates.com

m-Iodobenzyl alcohol cymitquimica.comnih.govthermofisher.com

Benzenemethanol, 3-iodo- cymitquimica.comthermofisher.com

Benzyl alcohol, m-iodo- cymitquimica.comthermofisher.com

3-Iodobenzenemethanol chemicalbook.com

Some resources also list the CAS number 57455-06-8 as an identifier used in lieu of a name in databases and literature. cymitquimica.comnih.govfishersci.cafishersci.compharmaffiliates.comthermofisher.comchemicalbook.comsigmaaldrich.comsynquestlabs.com

The molecular formula of this compound is C7H7IO. cymitquimica.comnih.govfishersci.cafishersci.compharmaffiliates.comthermofisher.comchemicalbook.comsigmaaldrich.comsynquestlabs.comuni.lunih.gov Its molecular weight is approximately 234.03 g/mol . nih.govfishersci.cafishersci.comchemicalbook.comsigmaaldrich.comsynquestlabs.comnih.gov

Here is a table summarizing the molecular information:

| Property | Value |

| Molecular Formula | C7H7IO |

| Molecular Weight | 234.03 g/mol |

The chemical structure of this compound can be represented using various line notations and identifiers:

SMILES: C1=CC(=CC(=C1)I)CO nih.govfishersci.cauni.lu or OCC1=CC=CC(I)=C1 fishersci.comdrugbank.com or c1cc(cc(c1)I)CO nih.gov

InChI: InChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 cymitquimica.comnih.govsigmaaldrich.comuni.lunih.govdrugbank.com

InChIKey: QGCCNWSXJHGUNL-UHFFFAOYSA-N cymitquimica.comnih.govfishersci.cafishersci.comsigmaaldrich.comuni.lunih.govdrugbank.com

Here is a table summarizing the structural identifiers:

| Identifier | Value |

| SMILES | C1=CC(=CC(=C1)I)CO (example) |

| InChI | InChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 |

| InChIKey | QGCCNWSXJHGUNL-UHFFFAOYSA-N |

Molecular Formula and Molecular Weight

Historical Context of Research and Development

Research involving this compound is often situated within the broader context of synthetic organic chemistry, particularly in the development of new methodologies and the synthesis of more complex molecules. Its utility as a versatile building block has led to its application in the preparation of various compounds. For instance, it has been used in the preparation of 6-(3-iodo-benzyloxy)-9H-purin-2-ylamine, 3-(1-methylethenyl)benzenemethanol, 3-ethenylbenzenemethanol, and dendritic iron(II) porphyrins. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Studies have explored its reactivity in different reaction conditions, such as oxidation reactions. benthamopen.combeilstein-journals.org The compound's role as an intermediate in the synthesis of molecules with potential biological activity also contributes to its historical and ongoing research interest. cymitquimica.comgoogle.com Research into related iodinated benzyl alcohols and their use in generating hypervalent iodine derivatives highlights the evolving applications of this structural motif in organic synthesis. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

(3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCCNWSXJHGUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206065 | |

| Record name | Benzyl alcohol, m-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57455-06-8 | |

| Record name | (3-Iodophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57455-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057455068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, m-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASC64V76VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 3 Iodobenzyl Alcohol

Classical and Contemporary Synthetic Routes

The synthesis of 3-iodobenzyl alcohol can be accomplished through several distinct pathways, leveraging different chemical transformations and starting materials.

Iodination of Benzyl (B1604629) Alcohol with Specific Catalysts

One potential route involves the direct iodination of benzyl alcohol. While the general concept of converting alcohols to iodides using various reagents and catalysts is known ias.ac.inresearchgate.netorganic-chemistry.org, specific details regarding the regioselective iodination of benzyl alcohol at the meta position to directly yield this compound using particular catalysts are not extensively detailed in the provided information. Methods for the iodination of alcohols often employ systems involving iodine in conjunction with suitable catalysts or reagents ias.ac.inresearchgate.netorganic-chemistry.org. For instance, a system utilizing CeCl₃·7H₂O and NaI in acetonitrile (B52724) has been reported for the preparation of iodides from alcohols organic-chemistry.org. Another approach describes the use of polymer-supported 4-(dimethylamino)pyridine (DMAP) with triphenylphosphine (B44618) and iodine for the efficient conversion of alcohols to iodides ias.ac.in.

Reduction of 3-Iodobenzaldehyde (B1295965)

A more direct and common method for synthesizing this compound is the reduction of 3-iodobenzaldehyde ontosight.aiiodobenzene.ltd. This transformation involves the conversion of the aldehyde functional group (-CHO) to a primary alcohol functional group (-CH₂OH). Reducing agents commonly employed for this type of conversion include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The reduction of the aldehyde group to a hydroxyl group is a standard reaction in organic synthesis for the preparation of alcohols iodobenzene.ltd.

Multi-step Syntheses from Precursors (e.g., 3-Iodobenzoic Acid, 3-Iodobenzylamine)

Multi-step synthetic strategies offer alternative routes to this compound, starting from precursors such as 3-iodobenzoic acid or 3-iodobenzylamine (B1197719) nih.govchembk.com.

This compound can be synthesized by the reduction of 3-iodobenzoic acid chembk.com. The reduction of carboxylic acids to primary alcohols is a well-established transformation in organic chemistry . Various reducing agents can be utilized for this purpose, including strong hydride-based reducing agents. For example, a method for preparing this compound from methyl m-iodobenzoic acid involves the use of LiBH₄ in dried toluene (B28343) at 100 °C chembk.com. After the reaction is complete, the mixture is typically quenched with dilute acid, and the product is isolated and purified, often by column chromatography chembk.com. Other methods for reducing carboxylic acids to alcohols, such as using phenylsilane (B129415) (PhSiH₃) catalyzed by a phenalenyl-based catalyst system, have been reported for related benzoic acid derivatives, yielding benzyl alcohols in good yields rsc.org.

Here is an example of a reduction of a related iodobenzoic acid derivative:

| Starting Material | Reagents | Product | Yield |

| 4-Iodobenzoic acid | PhSiH₃ (2 equiv.), Catalyst, K, dry THF | 4-Iodobenzyl alcohol | 91% |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that can be employed in the synthesis of organometallic reagents, which can then be reacted with electrophiles to form new carbon-carbon bonds or introduce functional groups wikipedia.org. This reaction typically involves the treatment of an organic halide with an electropositive metal (like lithium or magnesium) or an organometallic reagent, resulting in the exchange of the halogen atom for the metal wikipedia.org.

In the context of synthesizing iodinated benzyl alcohols, halogen-metal exchange can be used to generate organometallic intermediates that are subsequently reacted with carbonyl compounds. For instance, the preparation of ortho-iodobenzyl alcohols has been achieved via the addition of ortho-iodophenyl Grignard reagents (formed by halogen-metal exchange) to aldehydes and ketones researchgate.net. While a direct example of preparing this compound specifically via halogen-metal exchange on a precursor like 3-iodobenzyl halide followed by quenching is not explicitly detailed in the provided snippets, the principle of generating an organometallic species at the meta position of an iodinated aromatic ring through halogen-metal exchange is a plausible synthetic strategy. One study attempted halogen-metal exchange in this compound itself with t-BuLi, but this was in the context of preparing a stannyl (B1234572) derivative, and the yield for the stannyl product was low thieme-connect.com. Halogen-magnesium exchange using isopropylmagnesium chloride has also been reported for aryl iodides wikipedia.org.

The addition of Grignard reagents to carbonyl compounds (aldehydes and ketones) is a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols libretexts.org. Reacting a Grignard reagent with formaldehyde (B43269) yields primary alcohols, while reactions with other aldehydes produce secondary alcohols, and reactions with ketones result in tertiary alcohols libretexts.org.

To synthesize this compound (a primary alcohol) using this methodology, a 3-iodophenyl Grignard reagent would be required to react with formaldehyde. The 3-iodophenyl Grignard reagent could potentially be generated via halogen-metal exchange from a suitable precursor, such as 1,3-diiodobenzene (B1666199) or 3-iodoanisole, followed by reaction with formaldehyde. While the synthesis of ortho-iodobenzyl alcohols through the addition of ortho-iodophenyl Grignard reagents to aldehydes and ketones has been reported researchgate.net, a specific example demonstrating the synthesis of this compound from a 3-iodophenyl Grignard reagent and formaldehyde is not explicitly present in the provided search results. However, the general reaction of aryl Grignard reagents with formaldehyde to produce benzyl alcohols is a well-established synthetic route libretexts.org. Studies have shown the successful reaction of organomagnesium intermediates (generated via iodine-magnesium exchange) with various aldehydes to synthesize corresponding alcohols nih.govfrontiersin.org.

Halogen-Metal Exchange Reactions

Catalytic Approaches in this compound Synthesis

Catalytic methods play a significant role in the synthesis of this compound and its derivatives, offering advantages such as milder reaction conditions and reduced waste generation compared to stoichiometric methods. Catalysis can be broadly classified into homogeneous and heterogeneous systems. pageplace.de

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a solution. Palladium complexes are frequently utilized in homogeneous catalytic reactions relevant to the synthesis or transformation of iodinated aromatic compounds, including those related to this compound. rsc.orgmdpi.com For instance, palladium(II) pincer complexes have been explored as catalysts for N-alkylation reactions of alcohols. rsc.org While direct homogeneous catalytic synthesis of this compound from simpler precursors is not extensively detailed in the provided snippets, homogeneous palladium catalysis is central to subsequent transformations of this compound derivatives, such as cross-coupling reactions and stannylation approaches. rsc.orgmdpi.comthieme-connect.com

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. This approach offers advantages in terms of catalyst separation and recycling. pageplace.de Palladium supported on various materials, such as carbon (Pd/C) or metal oxides like zirconia (ZrO2), are examples of heterogeneous palladium catalysts used in organic synthesis. rsc.org These catalysts have been applied in reactions involving alcohols, such as N-alkylation. rsc.org While specific examples of heterogeneous catalysis directly yielding this compound were not prominent in the search results, heterogeneous palladium catalysts are relevant for transformations of related benzyl alcohol derivatives. rsc.orgacs.org For example, palladium/carbon catalysts have been used in the hydrogenolysis of benzylic alcohols. thieme-connect.de

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed methods)

Transition metal catalysis, particularly palladium catalysis, is a powerful tool in the synthesis and functionalization of organic molecules, including those related to this compound. rsc.orgmdpi.comresearchgate.net Palladium catalysts are known for their versatility in forming carbon-carbon and carbon-heteroatom bonds through various mechanisms, such as oxidative addition, insertion, and reductive elimination. d-nb.infomdpi.com

Palladium-catalyzed reactions are crucial for modifying or utilizing the iodobenzyl alcohol structure. For instance, palladium-catalyzed carbonylation reactions of ortho-phenylene dihalides have been studied using aminoethanols, demonstrating the utility of palladium in reactions involving iodinated aromatic compounds with alcohol functionalities. mdpi.com

Cross-coupling reactions, catalyzed by transition metals like palladium, are fundamental in constructing carbon-carbon bonds. researchgate.net The Suzuki-Miyaura coupling, which involves coupling an organoboron compound with an organic halide, is a prominent example. beilstein-journals.org While not directly synthesizing this compound, cross-coupling reactions are highly relevant for its functionalization or for synthesizing derivatives.

This compound has been shown to undergo cross-coupling reactions with zinc reagents. chemicalbook.comsigmaaldrich.comchemdad.com This type of reaction, often a Negishi-type coupling when palladium-catalyzed, involves organozinc reagents coupling with organic halides. researchgate.netd-nb.info This methodology can be applied to introduce various substituents onto the phenyl ring of this compound or its precursors. For example, the cross-coupling of this compound with a zinc reagent yielded a derivative used in the preparation of a specific compound. chemicalbook.comsigmaaldrich.comchemdad.com Palladium catalysis is commonly employed in these cross-coupling reactions involving organozinc reagents and aryl iodides. researchgate.net

Hydrostannylation and stannylation reactions involve the addition of a tin hydride (R3SnH) or an organostannane (R4Sn) to an unsaturated substrate, or the introduction of a stannyl group onto an organic molecule, respectively. These reactions are often catalyzed by transition metals, including palladium. researchgate.netmdpi.com

Stannylation approaches are relevant to this compound as they can be used to synthesize organostannane precursors for further cross-coupling reactions, such as Stille coupling. For instance, a protected tin precursor related to an iodobenzyloxy derivative was synthesized via palladium-catalyzed stannylation. nih.gov Hydrostannylation of alkynes catalyzed by palladium has also been reported, which could potentially be applied in the synthesis of unsaturated precursors to this compound derivatives. researchgate.netmdpi.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, with zinc reagents)

Green Chemistry Principles in this compound Synthesis

Green Chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukacs.org Applying green chemistry principles to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous solvents and reagents, energy efficiency, and the use of catalysts to minimize waste. core.ac.ukacs.orgacs.org

While specific comprehensive "green" syntheses of this compound were not extensively detailed in the search results, some relevant aspects were highlighted. The use of catalytic methods, both homogeneous and heterogeneous, aligns with green chemistry principles by enabling milder conditions and potentially reducing waste compared to stoichiometric reactions. pageplace.dersc.orgcore.ac.uk For example, palladium catalysis, often used in the synthesis of iodinated aromatic compounds and their transformations, can be conducted under conditions that are considered more environmentally friendly. rsc.org The development of recyclable catalysts, such as some heterogeneous palladium systems, also contributes to greener processes. mdpi.com Additionally, research into using alternative solvents, such as ionic liquids or aqueous media, in catalytic reactions involving benzyl alcohols reflects an effort towards greener synthesis. benthamopen.comrsc.org One reported method for the preparation of a brominated iodobenzyl alcohol derivative mentions simple process operation and less waste generation, indicating a consideration for green chemistry aspects. google.com

Environmentally Responsible Methodologies

Environmentally responsible methodologies aim to reduce the environmental impact of chemical synthesis. This includes minimizing waste, avoiding toxic substances, and using renewable resources. The concept of "green chemistry" is central to this, promoting the design of products and processes that reduce or eliminate the use and generation of hazardous substances rsc.orggoogle.comacs.org. While direct examples for this compound synthesis were not prominently found, the principles of green chemistry, such as using environmentally benign oxidants like air or hydrogen peroxide for alcohol oxidations, are applicable to synthetic routes that might involve the reduction of 3-iodobenzaldehyde or the oxidation of a precursor google.comacs.org.

Use of Recyclable Reaction Media and Catalysts

The implementation of recyclable reaction media and catalysts is a crucial aspect of sustainable synthesis. This reduces the need for fresh materials and minimizes the generation of waste. Research has explored various recyclable catalysts and reaction media in transformations relevant to the potential synthesis of this compound.

Recyclable catalysts, such as polymer-supported TEMPO, have been developed for the oxidation of alcohols mdpi.com. Silica-supported catalysts bearing metal and iodoarene moieties have also been investigated for environmentally benign alcohol oxidation researchgate.net. Cerium-based catalysts have shown promise as effective and recyclable solid catalysts for the selective oxidation of benzyl alcohols orientjchem.org.

In terms of reaction media, ionic liquids have been explored as recyclable solvents for the oxidation of benzyl alcohols benthamopen.com. Propylene carbonate has also been identified as a green and recyclable solvent for etherification reactions involving benzyl alcohols nih.gov. The use of such recyclable media and catalysts contributes to more sustainable and cost-effective synthetic processes by allowing for their recovery and reuse over multiple reaction cycles. For example, a study on the oxidation of benzyl alcohols using palladium acetate (B1210297) in 1,3,5-trimethylpyrazolium tetrafluoroborate (B81430) as a recyclable ionic liquid showed that the ionic liquid could be recycled for at least three runs with no significant loss of activity benthamopen.com.

Atom Economy and Efficiency Considerations

Atom economy and reaction efficiency are key metrics for evaluating the sustainability of a chemical synthesis. Atom economy, a concept in green chemistry, aims to maximize the incorporation of all atoms of the reactants into the final product, thereby minimizing waste acs.org. Efficient reactions proceed with high yields and minimal byproducts.

Improving reaction efficiency can involve optimizing reaction conditions such as temperature, pressure, and reaction time, as well as the choice of catalysts and reagents acs.org. For instance, studies on the oxidation of benzyl alcohols have focused on developing efficient catalytic systems that provide high yields of the desired products benthamopen.comacs.org. Atom economy is enhanced by designing synthetic routes that avoid the use of stoichiometric reagents that are not incorporated into the final product. The development of catalytic methods, as opposed to stoichiometric ones, is a significant step towards improving atom economy orientjchem.orgsciencemadness.org. Using molecular oxygen as an oxidant, for example, is highly atom-economical as oxygen atoms are incorporated into the product, with water often being the only byproduct acs.org.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are conducted in a continuous stream rather than in batches, offers significant advantages for the synthesis of organic compounds, including potential routes to this compound. These advantages stem from enhanced control over reaction parameters, improved mass and heat transfer, and increased safety, particularly for hazardous reactions thieme-connect.depolimi.itresearchgate.netrsc.org.

Continuous-Flow Synthesis and Process Optimization

Continuous-flow synthesis allows for precise control over reaction conditions such as temperature, pressure, and residence time by accurately controlling the flow rates of reactants acs.orgthieme-connect.dersc.org. This precise control facilitates rapid reaction optimization and can lead to improved yields and selectivity compared to batch processes acs.org. High-throughput screening of reaction parameters is also more readily achievable in flow systems acs.org.

Process optimization in continuous flow can be further enhanced by integrating real-time analytical techniques. For example, self-optimization platforms using techniques like ATR-FTIR and Gas Chromatography have been developed for continuous-flow electrochemical synthesis, allowing for the rapid identification of optimal reaction conditions worktribe.comnih.govresearchgate.networktribe.com. While these examples discuss the oxidation of 3-bromobenzyl alcohol, the principles of continuous-flow optimization are applicable to the synthesis of this compound.

Reactor Design and Mass Transfer Enhancement

The design of flow reactors plays a critical role in the efficiency and scalability of continuous processes. Flow reactors, such as tube reactors or microreactors, are characterized by small channel dimensions and high surface-area-to-volume ratios thieme-connect.depolimi.itresearchgate.netrsc.org. This geometry significantly enhances heat and mass transfer compared to traditional batch reactors thieme-connect.depolimi.itresearchgate.netrsc.org.

Iii. Chemical Reactivity and Derivatization of 3 Iodobenzyl Alcohol

Reaction Mechanisms Involving Halogenated Compounds

Halogenated organic compounds, including aryl iodides like 3-iodobenzyl alcohol, participate in a variety of reaction mechanisms. The nature of the carbon-halogen bond and the electronic properties of the aromatic ring influence the type of reactions that occur. Aryl halides are generally less reactive in nucleophilic substitution reactions compared to alkyl halides due to the partial double bond character of the carbon-halogen bond and the electron-rich nature of the aromatic ring, which repels nucleophiles libretexts.org. However, the presence of electron-withdrawing groups on the aromatic ring can activate aryl halides towards nucleophilic aromatic substitution libretexts.orgdoubtnut.com.

While simple aryl iodides are resistant to nucleophilic substitution under typical laboratory conditions, requiring harsh conditions like high temperatures and pressures, the reactivity can be enhanced by activating groups or through different reaction pathways libretexts.org. The iodine atom in aryl iodides can serve as a leaving group in nucleophilic aromatic substitution, facilitating the displacement by a nucleophile and the formation of new carbon-heteroatom bonds, such as carbon-oxygen or carbon-nitrogen bonds fiveable.me.

Aryl iodides are also widely utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille coupling, where the carbon-iodine bond is cleaved and a new carbon-carbon bond is formed fiveable.me. These reactions typically involve oxidative addition of the aryl iodide to a low-valent metal center, followed by transmetalation and reductive elimination ecust.edu.cnbeilstein-journals.org. The iodine atom's facile oxidative addition to transition metals is a key factor in its utility in these coupling reactions.

Transformations of the Hydroxyl Group

The primary alcohol functional group in this compound can undergo typical reactions of benzyl (B1604629) alcohols, including oxidation, esterification, and conversion to alkyl halides.

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

Oxidation of benzyl alcohols can yield corresponding aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used beilstein-journals.org. Selective oxidation to the aldehyde is often more challenging as aldehydes can be further oxidized to carboxylic acids beilstein-journals.org. Various methods have been developed for the oxidation of benzyl alcohols, including those utilizing metal catalysts and hypervalent iodine compounds beilstein-journals.orgbenthamopen.comresearchgate.net.

For instance, this compound has been selectively oxidized to the corresponding aldehyde, 3-iodobenzaldehyde (B1295965), in the presence of palladium acetate (B1210297) and a room-temperature ionic liquid, such as 1,3,5-trimethylpyrazolium tetrafluoroborate (B81430), under air (oxygen) at room temperature. This method yielded 3-iodobenzaldehyde in 70% isolated yield after stirring for 35 hours benthamopen.comresearchgate.net.

Esterification Reactions

The hydroxyl group of this compound can participate in esterification reactions, reacting with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This involves the formation of an ester linkage with the release of water, HCl, or a carboxylic acid, depending on the acylating agent. For example, the reaction of benzyl alcohol with acetyl chloride to form benzyl acetate proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks the carbonyl carbon of the acyl chloride pearson.com. While specific detailed research findings for the esterification of this compound were not extensively detailed in the search results, the general principles of benzyl alcohol esterification apply dergipark.org.tr.

Conversion to Alkyl Halides (e.g., 3-Iodobenzyl Chloride)

Benzyl alcohols can be converted to benzyl halides through reactions with halogenating agents. For the synthesis of 3-iodobenzyl chloride from this compound, methods typically involve replacing the hydroxyl group with a chlorine atom. One common approach for converting benzyl alcohols to benzyl chlorides is using thionyl chloride (SOCl2), often with a catalyst like N,N-dimethylformamide (DMF) . This reaction generally proceeds via an SN2-like mechanism or an intimate ion pair mechanism, depending on the specific conditions. organic-chemistry.orgresearchgate.net. Other chlorinating agents like phosphorus pentachloride (PCl5) or oxalyl chloride ((COCl)2) can also be used, although they may involve harsher conditions or lower selectivity .

A reported method for the chlorination of this compound involves the use of thionyl chloride in dichloromethane (B109758) with a catalytic amount of N,N-dimethylformamide at 0 °C, followed by stirring at room temperature . This procedure allows for the conversion of the benzyl alcohol to 3-iodobenzyl chloride (PubChem CID: 609783) sigmaaldrich.com.

Reactivity of the Aryl Iodide Moiety

The aryl iodide functional group in this compound exhibits reactivity characteristic of aryl halides, particularly in reactions involving the carbon-iodine bond.

Nucleophilic Substitutions

Simple aryl iodides are generally unreactive towards direct nucleophilic substitution reactions under mild conditions due to the reasons mentioned in Section 3.1 libretexts.org. However, nucleophilic aromatic substitution can occur when the aromatic ring is activated by strongly electron-withdrawing groups, typically located ortho or para to the halogen, which stabilize the intermediate carbanion libretexts.orgdoubtnut.com. While the hydroxylmethyl group in this compound is not strongly electron-withdrawing, the aryl iodide moiety can still participate in nucleophilic substitution under specific conditions, often involving strong bases or high temperatures libretexts.org.

Furthermore, the aryl iodide can be involved in reactions that formally resemble nucleophilic substitution but proceed through different mechanisms, such as those involving organometallic intermediates in catalyzed reactions fiveable.meecust.edu.cn. For example, this compound has been shown to undergo cross-coupling reactions with zinc reagents, where the aryl iodide is the reactive center, leading to the formation of new carbon-carbon bonds sigmaaldrich.comchemicalbook.comsigmaaldrich.com. These reactions are not direct nucleophilic aromatic substitutions but rather proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.

Coupling Reactions (e.g., Cross-coupling reactions)

The aryl iodide moiety in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an aryl halide with an organometallic reagent or an alkene/alkyne in the presence of a palladium catalyst and a base.

One notable application is the cross-coupling reaction with zinc reagents. For instance, this compound has been shown to undergo a cross-coupling reaction with a zinc reagent to yield 3R-tert-butoxycarbonylamino-4-(3-hydroxymethylphenyl)butanoic acid benzyl ester. sigmaaldrich.comchemicalbook.com This demonstrates the utility of this compound in constructing more complex molecules through organozinc coupling partners. Palladium-catalyzed reactions of iodophenols, including potentially derivatives of this compound, with amino acid derived organozinc reagents have also been reported to yield products in good to excellent yields. sigmaaldrich.comchemsrc.com

While not specifically demonstrated for this compound in the search results, aryl iodides are common substrates in other palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira couplings. The Heck reaction, for example, involves the coupling of aryl halides with alkenes. Studies have shown the Heck coupling of iodo- and bromobenzenes with allylic alcohols to produce β-aromatic carbonyl compounds. researchgate.net The Sonogashira coupling facilitates the formation of carbon-carbon triple bonds between aryl or vinyl halides and terminal alkynes, often catalyzed by palladium and copper. mdpi.comresearchgate.net These established methodologies highlight the potential reactivity of the aryl iodide in this compound under similar cross-coupling conditions with appropriate coupling partners.

Synthesis of Derivatives and Analogues for Specific Research Applications

This compound serves as a valuable precursor for the synthesis of a variety of derivatives and analogues utilized in specific research applications, leveraging both its aryl iodide and hydroxyl functionalities.

Purine (B94841) Derivatives

This compound has been directly employed in the preparation of purine derivatives, particularly 6-(3-iodo-benzyloxy)-9H-purin-2-ylamine. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This synthesis involves the reaction of this compound, likely through its alkoxide form, with a suitably functionalized purine precursor. This type of derivatization is significant as purine derivatives are a class of compounds with diverse biological activities and are often explored in medicinal chemistry research. google.comresearchgate.netacs.org

Benzenemethanol Derivatives

Dendritic Structures

This compound has been utilized in the synthesis of dendritic iron(II) porphyrins. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com Dendritic structures are highly branched molecules that can be built outwards from a core molecule. The incorporation of this compound into such structures suggests its use as a building block to introduce an iodinated benzyl group into the dendrimer framework. This can be useful for various applications, including acting as a scaffold for catalysis or drug delivery, or for introducing imaging labels.

Radiosynthesis and Radiolabeling Applications (e.g., MIBG)

A significant application of this compound derivatives is in radiosynthesis, particularly in the preparation of radiolabeled meta-iodobenzylguanidine (MIBG). MIBG, an analogue of norepinephrine, is used in nuclear medicine for both diagnostic imaging and therapeutic treatment of neuroendocrine tumors like pheochromocytomas and neuroblastomas. newdrugapprovals.orgwikipedia.orgwikipedia.org

While MIBG itself is 3-iodobenzylguanidine, not this compound, the synthesis of radiolabeled MIBG often involves precursors derived from 3-iodobenzyl systems or related compounds. For instance, a method for preparing a precursor of radioactive MIBG, specifically N,N′-bis(tert-butyloxycarbonyl)-3-(tri-n-butyltin)benzylguanidine (MSnBG), involves a substitution reaction between N,N′-bis(tert-butyloxycarbonyl)-N-(3-iodobenzyl)guanidine and bis(tri-n-butyltin) under palladium catalysis. google.com Another approach to synthesize [*I]MIBG is based on the iododestannylation of 3-(trimethylstannyl)benzylguanidine, which can be prepared from 3-iodobenzylamine (B1197719). thieme-connect.comthieme-connect.com Although the direct conversion of this compound to MIBG is not explicitly detailed in the search results, the close structural relationship and the use of 3-iodobenzyl derivatives in MIBG synthesis highlight its importance in this field. Radiolabeled guanine (B1146940) derivatives, such as 6-(3-[(131)I]Iodo-benzyloxy)-9H-purin-2-ylamine, which is derived from this compound, have been synthesized for potential use in the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase. chemsrc.comsigmaaldrich.comsigmaaldrich.comuni-mainz.de This further demonstrates the role of this compound in creating radiolabeled compounds for biomedical research and applications.

Iv. Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool used to determine the arrangement of atoms within a molecule. By analyzing the signals produced by atomic nuclei in a magnetic field, chemists can deduce the connectivity and spatial orientation of atoms. For 3-Iodobenzyl alcohol, both ¹H NMR and ¹³C NMR spectroscopy are valuable for confirming its structure and assessing its purity.

¹H NMR Spectroscopy for Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly useful for identifying the different types of hydrogen atoms present in this compound and their relative positions within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of the signals provide detailed information about the proton environment. Analyzing these parameters allows for the assignment of specific signals to the methylene (B1212753) (-CH₂) group, the hydroxyl (-OH) proton, and the aromatic protons on the iodinated phenyl ring. The characteristic signals and their coupling patterns help confirm the 3-substituted benzyl (B1604629) alcohol structure. ¹H NMR can also be used to assess the purity of a sample by identifying signals from impurities.

While specific detailed ¹H NMR data for this compound (including chemical shifts, multiplicities, and coupling constants) was not extensively found in the search results, the technique is routinely applied for structural confirmation of benzyl alcohol derivatives. For example, ¹H NMR data for related benzyl alcohol derivatives like benzyl alcohol, 2-fluorobenzyl alcohol, and 2-iodobenzyl alcohol have been reported, showing distinct signals for the methylene and aromatic protons rsc.org. The methylene protons of the CH₂OH group typically appear as a singlet or a multiplet depending on coupling, while the aromatic protons show characteristic patterns influenced by the substituents on the phenyl ring rsc.org. The hydroxyl proton often appears as a singlet, the position of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms, allowing for the differentiation of aromatic carbons, the methylene carbon, and the carbon bearing the iodine atom. Analysis of the ¹³C NMR spectrum helps confirm the presence of all expected carbon atoms and their bonding arrangements, providing further evidence for the proposed structure. magritek.com

Similar to ¹H NMR, specific detailed ¹³C NMR data for this compound was not widely available in the search results. However, ¹³C NMR data for related benzyl alcohol derivatives have been documented, showing characteristic shifts for the methylene carbon attached to the hydroxyl group and the various aromatic carbons rsc.org. The carbon directly bonded to the iodine atom is expected to exhibit a characteristic chemical shift significantly different from the other aromatic carbons due to the heavy atom effect of iodine. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. When infrared light is passed through a sample, specific frequencies are absorbed by the bonds, corresponding to their vibrational modes. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique fingerprint of the molecule. spectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a common and efficient method for obtaining IR spectra. spectrabase.comworktribe.com For this compound, FTIR spectroscopy can be used to identify key functional groups such as the hydroxyl (-OH) stretching vibration, the aromatic C-H stretching vibrations, and the C-O stretching vibration of the alcohol group. rsc.org The presence of the aromatic ring is indicated by characteristic C=C stretching vibrations in the fingerprint region of the spectrum. materialsciencejournal.org FTIR spectra of this compound have been recorded using techniques like capillary cell (neat) nih.gov and are available in spectroscopic databases.

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a surface-sensitive IR technique that requires minimal sample preparation. spectrabase.comworktribe.com The sample is placed in direct contact with an ATR crystal, and the infrared light penetrates a short distance into the sample. This technique is particularly useful for analyzing liquids and solids. ATR-IR spectra of this compound have been recorded. nih.gov

Vapor Phase IR Spectroscopy

Vapor Phase IR spectroscopy involves obtaining the infrared spectrum of a substance in its gaseous state. This technique can provide different spectral features compared to condensed phases due to the absence of intermolecular interactions. Vapor phase IR spectra for this compound are available in spectroscopic databases. nih.gov

While detailed peak assignments for the IR spectra of this compound were not explicitly provided in the search results, the characteristic absorption bands for the hydroxyl group (around 3200-3600 cm⁻¹, often broad), C-H stretches (around 2900-3100 cm⁻¹), and C-O stretch (around 1000-1200 cm⁻¹) would be expected in its IR spectrum, consistent with the benzyl alcohol structure. rsc.orgresearchgate.net The presence and positions of these bands, along with those from the aromatic ring, contribute to the spectroscopic fingerprint used for identification and characterization.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a compound. When light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. This produces a unique set of peaks characteristic of the molecule's functional groups and structure.

For this compound, FT-Raman spectra are available, providing a vibrational fingerprint of the molecule nih.gov. While specific peak assignments for this compound are not detailed in the provided information, studies on related compounds like N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrate the utility of FT-Raman in conjunction with theoretical calculations (DFT) for assigning vibrational modes, such as C-H stretching and ring breathing modes researchgate.net. Raman spectroscopy is a non-destructive technique and can be used to distinguish samples based on their chemical properties arcadiascience.comarxiv.org.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This technique is widely used for identifying compounds, determining their molecular weight, and elucidating their fragmentation patterns.

GC-MS data for this compound is available, showing characteristic m/z peaks. The NIST database, accessible via PubChem, lists the total peaks and the m/z values for the top three peaks for this compound nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently used for analyzing polar and thermolabile compounds. ESI produces ions directly from a solution, making it suitable for coupling with liquid chromatography. In ESI-MS, a solution of the analyte is sprayed through a charged needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the release of gas-phase ions that are then directed into the mass analyzer.

ESI-MS is a valuable tool for studying solution-phase reactions and identifying charged species, including those in metal-catalyzed reactions and biological samples uvic.cauvic.caresearchgate.net. While specific ESI-MS data for this compound was not found in the provided snippets, ESI-MS is a standard technique for characterizing organic molecules and can provide the molecular ion peak ([M+H]+ or [M-H]-) and fragment ions, aiding in structural confirmation. The sensitivity of ESI-MS, particularly in positive mode, is often highlighted researchgate.net.

LC-MS and UPLC Techniques for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques used for the separation, identification, and quantification of components in complex mixtures. LC or UPLC separates the mixture based on the differential interactions of the analytes with the stationary and mobile phases, and the eluting compounds are then introduced into a mass spectrometer for detection and characterization.

These techniques are routinely employed for determining the purity of synthesized compounds and for identification purposes nih.govnih.gov. UPLC-MS, for instance, has been used to determine the purity of synthesized organic molecules, with purity often assessed by peak area analysis in the UPLC chromatogram coupled with MS confirmation of the molecular weight nih.govnih.gov. LC-MS can provide molecular ion peaks for various organic compounds rsc.org. The application of LC-MS and UPLC-MS allows for the separation of this compound from impurities and provides mass spectral data for its unequivocal identification within a sample.

Other Characterization Techniques

Beyond vibrational spectroscopy and mass spectrometry, other techniques offer complementary information about the physical and electronic properties of this compound.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) is a technique used to determine the crystal structure of solid crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the arrangement of atoms within the crystal can be determined. This provides precise information about bond lengths, bond angles, and molecular conformation in the solid state.

XRD is a standard method for confirming the solid-state structure of organic compounds and has been applied to various benzyl alcohol derivatives and iodo-substituted molecules rsc.orgresearchgate.netbeilstein-journals.orgrsc.orgresearchgate.net. Powder X-ray diffraction (PXRD) can also be used to characterize the crystalline phases of samples rsc.org. While a specific single-crystal XRD structure for this compound was not found in the provided data, the technique is relevant for obtaining definitive structural information if crystalline samples are available.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for studying electronic transitions within a molecule, particularly those involving pi electrons and non-bonding electrons. The UV-Vis spectrum of a compound can provide information about the presence of chromophores (groups that absorb UV or visible light) and can be used for quantitative analysis.

A UV-Vis spectrum for this compound is available nih.gov. UV-Vis spectroscopy is used to record absorption spectra of organic compounds beilstein-journals.orgrsc.orgrsc.org. The characteristic absorbance curves in the 200-350 nm range are often observed for organic molecules containing aromatic rings and other chromophores electrooptics.com. Studies on related iodo-substituted compounds also utilize UV-Vis spectroscopy to investigate electronic properties and transitions materialsciencejournal.org.

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Studies

Quantum chemical studies, which are based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and properties of molecules. For 3-iodobenzyl alcohol, these studies can provide insights into the distribution of electrons, molecular orbitals, and electrostatic potential, which are crucial for predicting chemical reactivity and intermolecular interactions. Such studies often involve calculating properties like energy levels, dipole moments, and polarizability. While specific detailed quantum chemical studies focused solely on this compound were not extensively found in the immediate search results, the application of these methods to similar organic molecules, including halogenated aromatics and alcohols, is well-established materialsciencejournal.orgacs.orgresearchgate.netresearchgate.net. These studies typically employ various levels of theory and basis sets to achieve a balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-body system through the use of functionals. DFT calculations are particularly valuable for larger molecules like this compound due to their computational efficiency compared to more computationally expensive ab initio methods, while still providing a good level of accuracy for many properties. DFT has been applied to various benzyl (B1604629) alcohol derivatives and iodoaromatic compounds to investigate their structures and properties acs.orgmdpi.comresearchgate.netmdpi.comresearchgate.netsioc-journal.cnorientjchem.orgresearchgate.net.

Molecular Geometry Optimization

Molecular geometry optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This involves calculating the forces on each atom and iteratively adjusting their positions until these forces are close to zero. DFT calculations have been successfully used to optimize the geometries of various organic molecules, yielding structural parameters like bond lengths and angles that are often in good agreement with experimental data from techniques like X-ray diffraction researchgate.netmdpi.comorientjchem.org. For this compound, DFT optimization would provide precise details about the spatial arrangement of the phenyl ring, the hydroxymethyl group, and the iodine atom, revealing preferred conformations and potential intramolecular interactions.

Vibrational Frequency Calculations

Calculating vibrational frequencies using DFT allows for the prediction of a molecule's infrared (IR) and Raman spectra. These calculations involve determining the normal modes of vibration and their corresponding frequencies and intensities. Comparing calculated vibrational spectra with experimental data is a common way to validate computational models and confirm the identity and structure of a compound researchgate.netorientjchem.orgresearchgate.netscience.govresearchgate.neticm.edu.pl. For this compound, DFT vibrational analysis would predict the characteristic stretching and bending modes of the C-H, O-H, C-C, C-O, and C-I bonds, aiding in the interpretation of experimental spectroscopic data. Discrepancies between calculated and experimental frequencies can sometimes occur, highlighting limitations of the chosen functional or basis set nist.gov.

Electronic Structure and Reactivity Predictions

DFT calculations provide detailed information about the electronic structure of a molecule, including molecular orbital energies (such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), charge distribution, and electrostatic potential. These properties are directly related to a molecule's reactivity. The energy gap between the HOMO and LUMO, for instance, is often used as an indicator of chemical stability and reactivity mdpi.comresearchgate.net. Regions of high electron density (negative electrostatic potential) are typically susceptible to electrophilic attack, while regions of low electron density (positive electrostatic potential) are prone to nucleophilic attack mdpi.comorientjchem.org. For this compound, DFT can predict the most likely sites for chemical reactions, such as the reactivity of the hydroxyl group, the aromatic ring, or the carbon atom bonded to the iodine. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can further quantify a molecule's propensity for different types of reactions mdpi.com.

Mechanistic Investigations using Computational Methods

Computational methods, particularly DFT, are invaluable tools for investigating reaction mechanisms involving organic molecules. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out potential reaction pathways and determine the most energetically favorable route. This allows for a detailed understanding of how bonds are broken and formed during a chemical transformation. Computational mechanistic studies have been applied to various reactions involving alcohols and iodoaromatic compounds, providing insights into catalytic cycles, transition state structures, and the influence of substituents on reactivity sioc-journal.cnnih.govunl.ptunibo.itresearchgate.netuni-muenchen.de. For example, DFT has been used to explore the mechanism of intramolecular Ullmann C-O coupling reactions involving iodophenyl derivatives sioc-journal.cn. While specific mechanistic studies on reactions of this compound were not prominently featured in the search results, these computational approaches are directly applicable to understanding its behavior in various chemical environments, such as oxidation, substitution, or coupling reactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations explore the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment (e.g., solvents or proteins). MD simulations involve simulating the motion of atoms and molecules over time according to classical mechanics, using force fields to describe the interactions between particles. This technique is particularly useful for studying the conformational landscape of flexible molecules and understanding how they behave in solution or in complex biological systems mdpi.commdpi.com. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. For this compound, MD simulations could reveal the preferred orientations of the hydroxymethyl group relative to the iodinated phenyl ring and how these conformations change over time. While the search results did not provide specific MD simulations for this compound, MD and conformational analysis have been applied to related systems like sugar alcohols and other substituted aromatic compounds to understand their dynamic behavior and how it influences their properties and interactions mdpi.comresearchgate.netmdpi.com.

| Property | Value (Computed) | Method/Level of Theory (Example from literature on related compounds) | Source (Example from literature on related compounds) |

| Molecular Weight | 234.03 g/mol | Computed by PubChem 2.2 | nih.gov |

| XLogP3 | 2.3 | Computed by XLogP3 3.0 | nih.gov |

| Molecular Geometry | - | DFT/B3LYP/6-311++G(d,p) | materialsciencejournal.orgresearchgate.netmdpi.com |

| Vibrational Frequencies | - | DFT/B3LYP/6-31G(d,p) or similar | researchgate.netorientjchem.orgresearchgate.netscience.govresearchgate.neticm.edu.pl |

| HOMO-LUMO Gap | - | DFT/B3LYP/6-311++G(d,p) | mdpi.comresearchgate.net |

| Electrostatic Potential | - | DFT/B3LYP/6-311G(3df,3pd) or similar | mdpi.comorientjchem.org |

| Reactivity Descriptors | - | DFT/B3LYP/6-311++G(d,p) | mdpi.com |

Vi. Applications of 3 Iodobenzyl Alcohol in Specialized Research Fields

Organic Synthesis Building Block and Intermediate

As an organic building block and intermediate, 3-iodobenzyl alcohol participates in various chemical reactions, including cross-coupling reactions. nih.govfishersci.no Its reactivity makes it suitable for the construction of more complex molecular architectures. chem960.com

This compound is utilized as a precursor in the synthesis of complex organic molecules. chem960.comnih.gov For instance, it has been employed in the preparation of compounds such as 6-(3-iodo-benzyloxy)-9H-purin-2-ylamine and dendritic iron(II) porphyrins. nih.govfishersci.no It also undergoes reactions like cross-coupling with zinc reagents to yield more elaborate structures, such as 3R-tert-butoxycarbonylamino-4-(3-hydroxymethylphenyl)butanoic acid benzyl (B1604629) ester. nih.govfishersci.no

This compound has been reported as an intermediate in chemical synthesis that can be used to prepare new types of dihaloacetylated pyrethroids. nih.gov Pyrethroids are a class of insecticides used in various agricultural and domestic settings. nih.gov This indicates a potential application of this compound in the synthesis of compounds relevant to the agrochemical industry.

Due to its functional groups and reactivity, this compound is recognized as a chemical building block. chem960.comnih.govfishersci.cafishersci.be Its inclusion in synthetic schemes contributes to the creation of diverse libraries of compounds, which are valuable resources in drug discovery and materials science for screening and identifying molecules with desired properties.

Synthesis of Agrochemicals

Medicinal Chemistry and Pharmaceutical Research

In medicinal chemistry and pharmaceutical research, this compound is employed in the synthesis of drug candidates and biologically active molecules. uni.luchem960.com Its ability to undergo various chemical transformations makes it a useful intermediate in complex synthetic routes. uni.lu

This compound serves as an intermediate in the synthesis of pharmaceuticals. uni.luchem960.comnih.gov Its incorporation into synthetic pathways allows for the introduction of specific structural features necessary for the biological activity of drug molecules.

Radiopharmaceuticals and Medical Imaging Agents

The presence of the iodine atom in this compound makes it a relevant precursor for the synthesis of radiolabeled compounds used in medical imaging and research. ontosight.ai The iodine atom can be replaced with radioactive isotopes, such as Iodine-131 (¹³¹I), to create radiopharmaceuticals. ontosight.aisigmaaldrich.com These radiolabeled compounds can be designed to target specific biological pathways or tissues, allowing for in vivo imaging and diagnosis. google.comnih.govresearchgate.net

One example involves the preparation of radiolabeled guanine (B1146940) derivatives for mapping O⁶-alkylguanine-DNA alkyltransferase (AGT). sigmaaldrich.com Specifically, 6-(3-[¹³¹I]iodo-benzyloxy)-9H-purin-2-ylamine, a compound synthesized using this compound, has been investigated for its potential use in this area. sigmaaldrich.comresearchgate.net Such radiopharmaceuticals are crucial tools in nuclear medicine for visualizing and studying biological processes at the molecular level. eanm.orgresearchgate.net

Investigation of Biological Activity

While this compound itself may not always be the primary biologically active agent, it is frequently used in the synthesis of compounds that exhibit significant biological activity. cymitquimica.com For instance, it is a precursor in the synthesis of O-(3-iodobenzyl)hydroxylamine. smolecule.com This derivative has demonstrated significant biological activity as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). smolecule.com IDO1 is an enzyme involved in immune regulation and is a target in cancer therapy and chronic viral infections. smolecule.comnih.govbrynmawr.edu Studies have shown that O-(3-iodobenzyl)hydroxylamine exhibits sub-micromolar potency against IDO1, acting through competitive inhibition by binding to the enzyme's active site. smolecule.comnih.govbrynmawr.edu Research also indicates that structural modifications to this compound can potentially enhance its potency against IDO1. smolecule.com

Furthermore, derivatives synthesized from benzyl alcohol, a related compound, have been screened for antibacterial activity, demonstrating that structural variations around the benzyl alcohol core can lead to biologically active molecules. semanticscholar.org

Materials Science Applications

This compound is utilized in materials science, primarily as a building block for the synthesis of specialized materials and for potentially enhancing material properties. ontosight.aicymitquimica.com

Synthesis of Specialized Materials

The compound serves as a precursor in the synthesis of various organic compounds relevant to materials science. ontosight.ai Its reactivity, influenced by the iodine atom and the hydroxyl group, allows for its incorporation into more complex molecular architectures. cymitquimica.com Examples include its use in the preparation of dendritic iron(II) porphyrins. chemicalbook.comsigmaaldrich.com Dendritic structures are of interest in materials science for their unique properties, such as host-guest chemistry and catalytic activity. The incorporation of porphyrins, which are known for their electronic and optical properties, into dendritic frameworks using precursors like this compound highlights its role in constructing advanced materials.

Enhancing Material Properties

By being incorporated into larger molecular structures, this compound can contribute to modifying and potentially enhancing the properties of the resulting materials. The presence of the iodine atom can influence properties such as refractive index and density, while the aromatic ring and hydroxyl group can affect solubility and interactions with other molecules. sigmaaldrich.comchemicalbook.com Although specific detailed research findings on how this compound directly enhances material properties were not extensively detailed in the search results, its use in synthesizing materials like dendritic porphyrins suggests an indirect role in conferring specific characteristics to these complex structures.

Research on Reaction Mechanisms

This compound can be employed in studies investigating reaction mechanisms, particularly those involving the transformation of benzyl alcohols. For example, the oxidation of benzylic alcohols to carbonyl compounds using different oxidizing agents is a common area of mechanistic study. While not specifically focused on this compound, research on the oxidation of benzylic alcohols using N-heterocycle-stabilized λ³-iodanes has explored potential reaction pathways, including ligand exchange and β-elimination mechanisms. beilstein-journals.org These studies provide insights into the reactivity of the benzylic alcohol functional group, which is present in this compound. Understanding these mechanisms is crucial for developing new synthetic methodologies and optimizing reaction conditions.

Enzyme Inhibition Studies

As highlighted in the investigation of biological activity, this compound is a precursor to compounds studied for their enzyme inhibition properties. smolecule.comnih.govbrynmawr.edu The derivative O-(3-iodobenzyl)hydroxylamine has been specifically investigated for its potent inhibitory effect on IDO1. smolecule.comnih.govbrynmawr.edu These studies involve detailed analyses of the interaction between the inhibitor and the enzyme, including determining inhibition constants (Ki) and understanding the mechanism of inhibition, such as competitive binding to the active site. smolecule.comnih.gov Research in this area often involves structure-activity relationship studies to understand how modifications to the molecule, such as the position and nature of the halogen substituent, impact inhibitory potency. smolecule.comnih.govbrynmawr.edu

Interactive Data Table: Biological Activity - IDO1 Inhibition

| Compound | Target Enzyme | Inhibition Type | Potency (e.g., IC₅₀, Ki) | Reference |

| O-(3-iodobenzyl)hydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | Competitive Inhibition | Sub-micromolar potency | smolecule.com |

| O-(3-iodobenzyl)hydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | Competitive Inhibition | Ki values (Specific derivatives) | nih.govbrynmawr.edu |

Q & A

Q. What are the standard synthetic routes for preparing 3-Iodobenzyl alcohol with high purity for research purposes?

- Methodology : this compound can be synthesized via cross-coupling reactions, such as the reaction of iodobenzene derivatives with zinc reagents under palladium catalysis . Alternatively, reduction of 3-iodobenzaldehyde using sodium borohydride (NaBH₄) in ethanol at room temperature provides a straightforward route. Purification typically involves column chromatography or recrystallization to achieve >95% purity. Melting point (252°C) and density (1.842 g/mL at 25°C) are critical for verifying purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm the presence of the hydroxyl (-OH) and iodo (-I) groups. The aromatic protons appear as distinct multiplet signals due to the iodine substituent’s electron-withdrawing effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 234.949 (C₇H₇IO⁺) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and methanol/water mobile phase .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use personal protective equipment (PPE): gloves, goggles, and lab coats to avoid skin/eye contact (Risk Code: 36/37/38) .

- In case of exposure, rinse eyes with water for 15 minutes (Safety Code S26) and dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to improve yields?

- Methodology :

- Catalyst Selection : Copper chloride complexed with 8-hydroxyquinoline (37) in 3-dimethyl-2-imidazolidinone (DMI) at 150°C enhances diaryl ether formation while recovering unreacted benzyl alcohol .

- Reaction Monitoring : Use TLC or GC-MS to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equivalents of zinc reagent) to minimize side products .

Q. How does the introduction of an iodine atom at the 3-position influence the reactivity of benzyl alcohol derivatives in organometallic reactions?

- Methodology :

- The iodine atom acts as a directing group in electrophilic substitution, favoring meta-substitution. Its strong electron-withdrawing nature increases the electrophilicity of the benzene ring, facilitating Suzuki-Miyaura or Ullmann couplings .

- Kinetic Studies : Compare reaction rates of 3-iodo vs. non-halogenated benzyl alcohols using DFT calculations to quantify electronic effects .

Q. In pharmacological studies, how is this compound utilized in the development of adenosine receptor agonists?

- Methodology :

- Structure-Activity Relationship (SAR) : The 3-iodobenzyl group in ligands like Cl-IB-MECA enhances A₃ adenosine receptor (A3AR) affinity (Kᵢ = 0.38 nM) by fitting into a hydrophobic subpocket. Docking studies using A3AR homology models guide substitutions at the N⁶ and ribose positions .

- Functional Assays : Measure cAMP inhibition in cancer cell lines (e.g., HCT-116) to evaluate anti-proliferative effects linked to Wnt signaling downregulation .

Q. What are the key considerations when designing catalytic systems for reactions involving this compound?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMI) stabilize transition states in copper-catalyzed etherifications .

- Temperature Control : Reactions at 150°C improve kinetics but require reflux setups to prevent decomposition. Lower temperatures (80–100°C) may reduce side reactions in palladium-catalyzed couplings .

Data Contradiction Analysis

- Synthesis Yields : reports cross-coupling yields >80%, while highlights full recovery of benzyl alcohol in diaryl ether synthesis. Researchers should compare ligand/catalyst systems (e.g., Pd vs. Cu) and solvent polarity to reconcile discrepancies .

- Pharmacological Potency : Cl-IB-MECA’s Kᵢ varies between 1.0 nM (wild-type A3AR) and 0.38 nM (mutant H272E). Mutagenesis studies are critical to contextualize binding affinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。